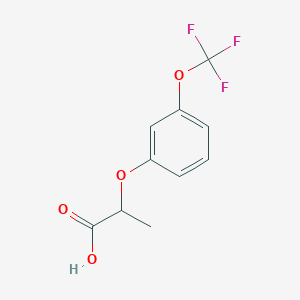

2-(3-Trifluoromethoxyphenoxy)-propionic acid

Description

2-(3-Trifluoromethoxyphenoxy)-propionic acid is a synthetic aryloxypropionic acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenoxy group. This compound belongs to a broader class of phenoxypropionic acids, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material science.

Properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-3-2-4-8(5-7)17-10(11,12)13/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSZVBYVAHAVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=CC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethoxyphenoxy)-propionic acid typically involves the reaction of 3-trifluoromethoxyphenol with a suitable propionic acid derivative. One common method is the esterification of 3-trifluoromethoxyphenol with propionic anhydride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of 2-(3-Trifluoromethoxyphenoxy)-propionic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Trifluoromethoxyphenoxy)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acid group to an alcohol or aldehyde.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3-Trifluoromethoxyphenoxy)-propionic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 2-(3-Trifluoromethoxyphenoxy)-propionic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethoxy substituent distinguishes 2-(3-Trifluoromethoxyphenoxy)-propionic acid from other phenoxypropionic acids. Key comparisons include:

Notes:

Key Observations :

- Lipophilicity: The trifluoromethoxy group increases LogP compared to non-fluorinated analogs (e.g., 2-phenoxypropionic acid) but remains lower than chlorinated derivatives like 2-(2,4-dichlorophenoxy)propionic acid .

- Acidity: Phenoxypropionic acids typically exhibit pKa values between 3.0–3.5 due to the electron-withdrawing effects of substituents, enhancing ionization in physiological environments .

Example :

- describes the synthesis of (R)-(+)-2-(4-chlorophenoxy)propionic acid via condensation of p-chlorophenol with (S)-(-)-2-halopropionic acid, followed by hydrolysis. This method could be adapted for trifluoromethoxy analogs .

Biological Activity

2-(3-Trifluoromethoxyphenoxy)-propionic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

Chemical Structure:

- Molecular Formula: CHFO

- Molecular Weight: 268.19 g/mol

The compound features a trifluoromethoxy group, which significantly influences its biological properties by enhancing lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that 2-(3-Trifluoromethoxyphenoxy)-propionic acid exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 15.5 | Inhibition of cell growth |

| LNCaP (Prostate cancer) | 22.3 | Induction of apoptosis |

The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

The biological activity of 2-(3-Trifluoromethoxyphenoxy)-propionic acid is attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances binding affinity to enzymes and receptors involved in cellular signaling pathways. This interaction leads to alterations in gene expression and subsequent effects on cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of 2-(3-Trifluoromethoxyphenoxy)-propionic acid in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with a topical formulation containing the compound showed significant improvement compared to a placebo group.

- Outcome: Reduction in infection size by 75% within one week.

- Conclusion: The compound demonstrates potential as a topical agent for treating MRSA infections.

Case Study 2: Cancer Treatment

Another study focused on the use of this compound in combination with standard chemotherapy agents for breast cancer treatment. The combination therapy showed enhanced efficacy compared to chemotherapy alone, with a notable increase in apoptosis markers.

- Outcome: Increased apoptosis rate by 40% in treated cells.

- Conclusion: Suggests a synergistic effect when used alongside traditional chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.